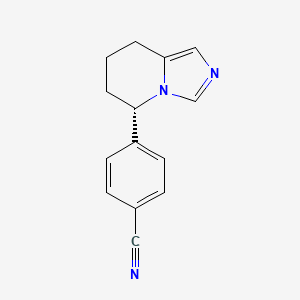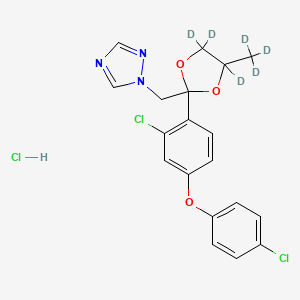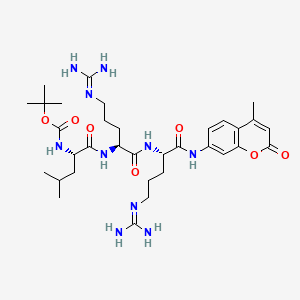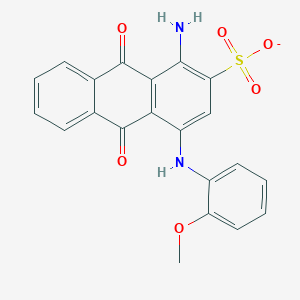
Sodium 1-amino-4-(2-methoxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-amino-4-(2-methoxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is a complex organic compound characterized by its anthracene core and various functional groups, including amino, methoxy, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-amino-4-(2-methoxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate typically involves multiple steps, starting with the formation of the anthracene core. The process may include:
Nitration of anthracene to introduce nitro groups.
Reduction of nitro groups to amino groups.
Introduction of methoxy and sulfonate groups through specific substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The anthracene core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups.
Substitution: Substitution reactions are used to introduce methoxy and sulfonate groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromic acid.
Reduction reactions often employ reducing agents like tin chloride or iron powder.
Substitution reactions may use reagents like methanol for methoxy group introduction and chlorosulfonic acid for sulfonate group introduction.
Major Products Formed:
Oxidation products include anthraquinone derivatives.
Reduction products include amino-substituted anthracenes.
Substitution products include methoxy- and sulfonate-substituted anthracenes.
Chemistry:
The compound is used as a precursor in the synthesis of dyes and pigments.
It serves as a building block for the development of new organic materials.
Biology:
The compound's biological activity is being explored for potential therapeutic applications.
It may be used in the study of cellular processes and signaling pathways.
Medicine:
Research is ongoing to evaluate its potential as an anti-inflammatory or anticancer agent.
It may be used in drug delivery systems due to its chemical properties.
Industry:
The compound is used in the production of advanced materials and coatings.
It has applications in the development of electronic devices and sensors.
Mechanism of Action
The mechanism by which Sodium 1-amino-4-(2-methoxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. The amino and sulfonate groups may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Anthraquinone derivatives
Amino-substituted anthracenes
Methoxy- and sulfonate-substituted anthracenes
Uniqueness:
Sodium 1-amino-4-(2-methoxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure and reactivity set it apart from other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in both academic and industrial research. Its unique properties and reactivity offer opportunities for innovation in various scientific and technological fields.
Properties
Molecular Formula |
C21H15N2O6S- |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-amino-4-(2-methoxyanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O6S/c1-29-15-9-5-4-8-13(15)23-14-10-16(30(26,27)28)19(22)18-17(14)20(24)11-6-2-3-7-12(11)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28)/p-1 |
InChI Key |
WCRXWKFBJBYISN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


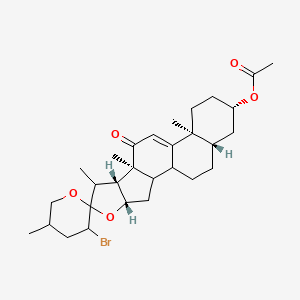
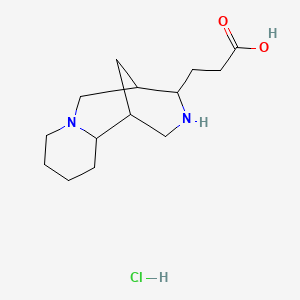
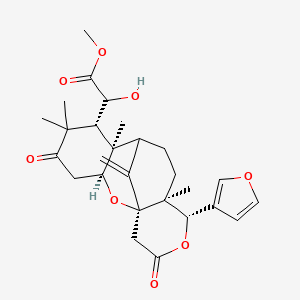

![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)

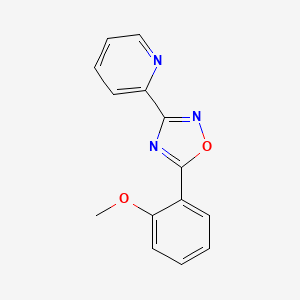
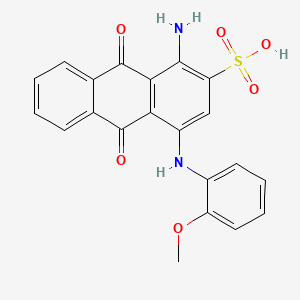
![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)
